Agn-PC-00bjpn

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation methods for Agn-PC-00bjpn involve synthetic routes and reaction conditions that are specific to the compound. Industrial production methods may include high-throughput techniques for glycan profiling, such as the use of the Agilent AdvanceBio Gly-X N-glycan prep with InstantPC kit . This kit allows for rapid glycoprotein denaturation, deglycosylation, glycan derivatization, purification, and detection, making it suitable for high-throughput glycan profiling and quantitation .

Chemical Reactions Analysis

Agn-PC-00bjpn undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrophilic interaction liquid chromatography coupled with fluorescence detection (HILIC/FLD) post-derivatization with 2-aminobenzamide (2-AB) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agn-PC-00bjpn has a wide range of scientific research applications. It is used in the formulation and evaluation of hybrid nanoparticles, particularly for its strong antioxidant and anticancer potential . The compound has been shown to enhance cytotoxicity efficacy against breast cancer cell lines and improve antioxidant activity . Additionally, this compound is used in the study of active galactic nuclei (AGN) and their relativistic jets, which shine from radio to GeV/TeV γ-rays . These studies have significantly advanced our understanding of broadband emission and rapid flares in AGN jets .

Mechanism of Action

The mechanism of action of Agn-PC-00bjpn involves its interaction with molecular targets and pathways. For example, the compound’s antioxidant and anticancer effects are attributed to its ability to modulate various cellular pathways and promote apoptosis in cancer cells . The molecular action mechanism of this compound in cancer includes the inhibition of cell proliferation and induction of cell death through oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Agn-PC-00bjpn can be compared with other similar compounds, such as Agn-PC-0jrxgp . While both compounds share similar chemical properties, this compound is unique in its specific applications and effectiveness in enhancing cytotoxicity against cancer cells . Other similar compounds include those used in glycan profiling and nanoparticle formulation, which may have different molecular targets and pathways .

Properties

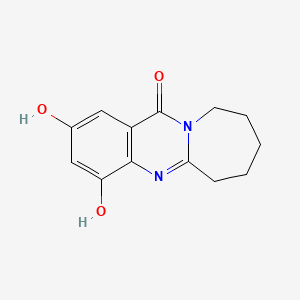

CAS No. |

891197-40-3 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2,4-dihydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

InChI |

InChI=1S/C13H14N2O3/c16-8-6-9-12(10(17)7-8)14-11-4-2-1-3-5-15(11)13(9)18/h6-7,16-17H,1-5H2 |

InChI Key |

IGELGEGNWCSLJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3O)O)C(=O)N2CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)

![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)

![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)

![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)

![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)

![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)